

# preparing AV-153 solutions for laboratory use

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## Compound of Interest

Compound Name: AV-153

Cat. No.: B1667685

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## Application Notes and Protocols for AV-153

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the preparation and use of **AV-153** solutions in a laboratory setting. **AV-153**, a promising 1,4-dihydropyridine derivative, has demonstrated significant potential in the fields of oncology and molecular biology due to its unique mechanism of action.

### Introduction to AV-153

**AV-153** (also referred to as **AV-153-Na**) is a water-soluble sodium salt of a 1,4-dihydropyridine derivative with the chemical name sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate.[1] It has garnered significant interest for its antimutagenic and DNA repair-stimulating properties.[1][2]

**Mechanism of Action:** **AV-153** exerts its biological effects primarily through its interaction with DNA. It has been shown to intercalate into DNA at the site of single-strand breaks.[1][2] This interaction is believed to stimulate DNA repair pathways, particularly the Base Excision Repair (BER) system, leading to a reduction in DNA damage.[3][4] Studies have indicated that **AV-153** can enhance the repair of lesions such as 8-oxoguanine and abasic sites.[3][4] This activity contributes to its observed anti-cancer and antimutagenic effects.[2]

### Physicochemical and Biological Properties

A summary of the key quantitative data for **AV-153** is presented in the table below for easy reference.

Property	Value	Reference
Chemical Name	Sodium 3,5-bis-ethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-4-carboxylate	[1]
Synonyms	AV-153, AV-153-Na	[3]
CAS Number	27296-05-5	[2]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> NNaO <sub>6</sub>	[2]
Molecular Weight	319.29 g/mol	[2]
Appearance	Solid	
Solubility	Water-soluble	[5]
Biological Activity	Antimutagenic, DNA repair-stimulating, anti-cancer	[2]
Mechanism of Action	DNA intercalator at single-strand breaks, stimulates Base Excision Repair	[2][3][4]
In Vitro IC <sub>50</sub>	14.9 µM (Raji cells), 10.3 µM (HL-60 cells)	
Effective Concentration	1 nM - 10 µM in cell culture	

## Experimental Protocols

The following are detailed protocols for the preparation of **AV-153** solutions and its application in common laboratory experiments.

### Preparation of Stock Solutions

For optimal results and to ensure the stability of the compound, it is recommended to prepare a concentrated stock solution that can be diluted to the desired working concentration for individual experiments.

Materials:

- **AV-153** powder
- Sterile, nuclease-free water
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile, light-protecting microcentrifuge tubes or vials
- Calibrated pipettes and sterile, filtered pipette tips

Protocol for Aqueous Stock Solution (for immediate use):

- Equilibrate the **AV-153** powder to room temperature before opening the vial to prevent condensation.
- Weigh the required amount of **AV-153** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
- Vortex the solution gently until the powder is completely dissolved.
- Use this aqueous solution immediately for experiments. It is not recommended for long-term storage.

Protocol for DMSO Stock Solution (for long-term storage):

- Follow steps 1 and 2 from the aqueous stock solution protocol.
- Add the appropriate volume of cell culture grade DMSO to the **AV-153** powder to create a high-concentration stock solution (e.g., 100 mM).

- Gently vortex the solution until the powder is fully dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes.
- Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Note on Stability: As a 1,4-dihydropyridine derivative, **AV-153** may be sensitive to light and elevated temperatures.[6] It is crucial to protect solutions from light and store them at the recommended temperatures to maintain their stability and activity.

## In Vitro Cell-Based Assays

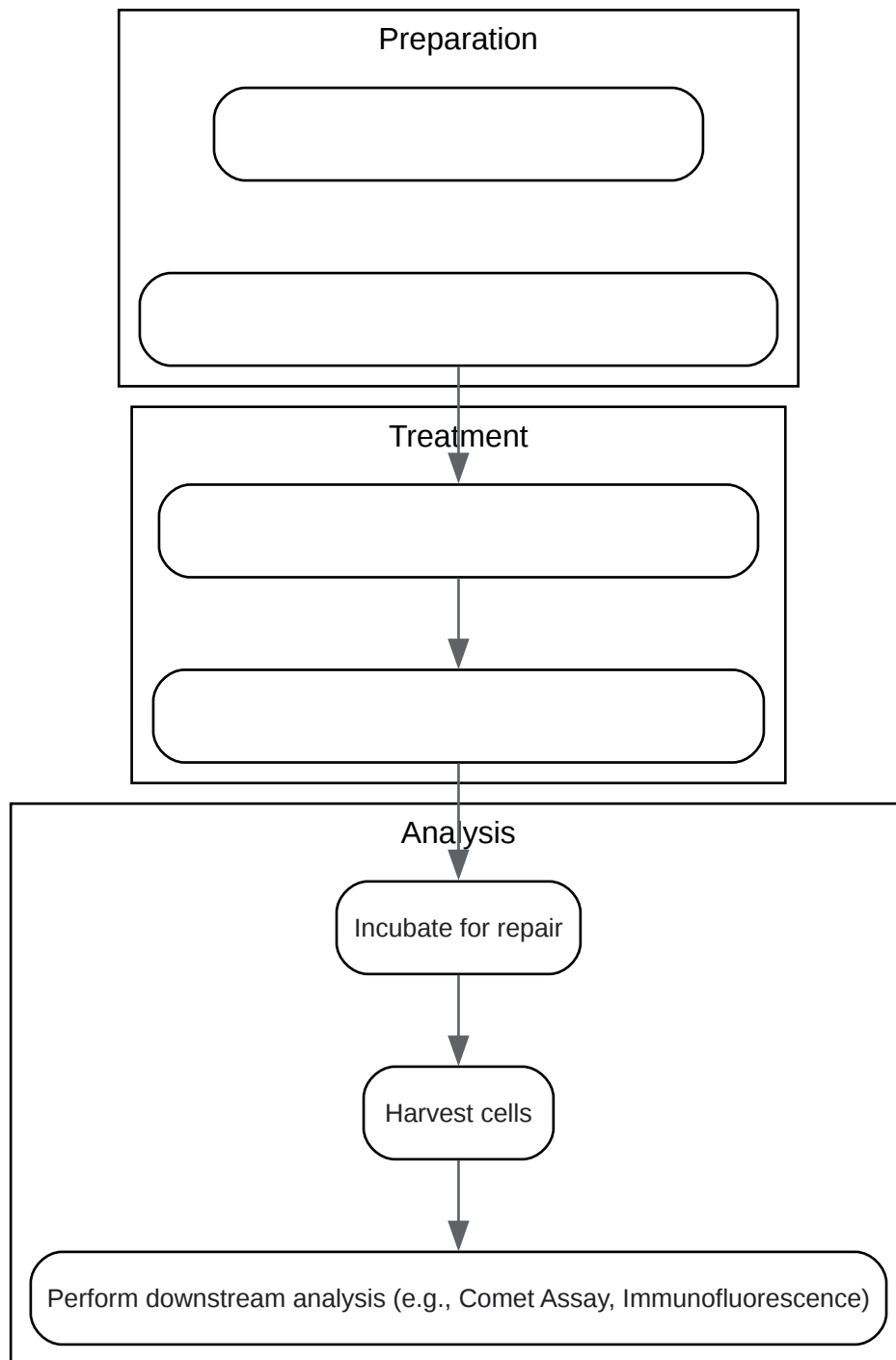
This protocol outlines a general procedure for treating cultured cells with **AV-153** to assess its biological activity. The example provided is for a DNA damage and repair study.

Materials:

- Cultured cells (e.g., HeLa, HL-60)
- Complete cell culture medium
- **AV-153** stock solution (prepared in DMSO)
- DNA damaging agent (e.g., hydrogen peroxide, etoposide)
- Phosphate-buffered saline (PBS)
- Cell culture plates or flasks
- Reagents for the specific downstream assay (e.g., comet assay, immunofluorescence for DNA repair markers)

Experimental Workflow:

## General Workflow for In Vitro Cell-Based Assays with AV-153



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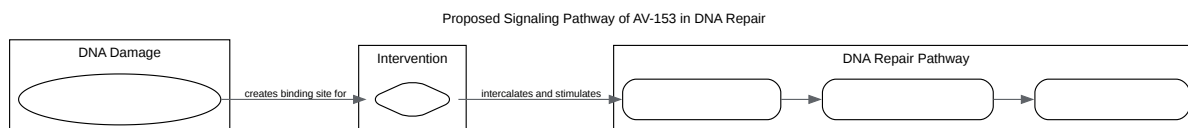
General workflow for in vitro cell-based assays with **AV-153**.

Protocol:

- **Cell Seeding:** Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions.
- **Preparation of Working Solution:** On the day of the experiment, thaw an aliquot of the **AV-153** DMSO stock solution. Prepare the desired working concentrations of **AV-153** by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the medium is low (typically  $\leq 0.1\%$ ) to avoid solvent-induced toxicity.
- **Pre-treatment with AV-153:** Remove the old medium from the cells and replace it with the medium containing the various concentrations of **AV-153**. Include a vehicle control (medium with the same final concentration of DMSO). Incubate the cells for a predetermined period (e.g., 1-24 hours) to allow for cellular uptake and interaction with DNA.
- **Induction of DNA Damage:** After the pre-treatment period, introduce the DNA damaging agent to the culture medium, either in the continued presence or absence of **AV-153**, depending on the experimental design.
- **Repair Incubation:** Following the removal of the damaging agent, wash the cells with PBS and add fresh medium (with or without **AV-153**) and incubate for a specific time to allow for DNA repair.
- **Downstream Analysis:** Harvest the cells and proceed with the chosen method for assessing DNA damage and repair, such as the comet assay to measure DNA strand breaks or immunofluorescence staining for DNA repair proteins like  $\gamma$ H2AX or PARP1.

## Signaling Pathway

**AV-153** is known to modulate the DNA damage response pathway, specifically by enhancing the Base Excision Repair (BER) pathway. The following diagram illustrates the proposed mechanism of action of **AV-153** in the context of DNA repair.



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### Proposed signaling pathway of **AV-153** in DNA repair.

Pathway Description: Upon induction of DNA damage, such as single-strand breaks, **AV-153** is proposed to intercalate at these damaged sites. This binding event is thought to facilitate the recruitment and stimulation of key enzymes involved in the Base Excision Repair (BER) pathway. The enhanced activity of the BER machinery leads to a more efficient resolution of DNA lesions, thereby reducing overall DNA damage and contributing to the antimutagenic properties of **AV-153**.

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